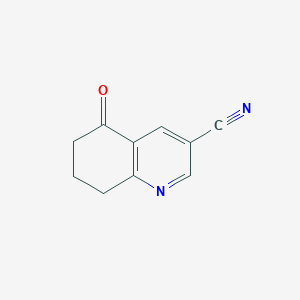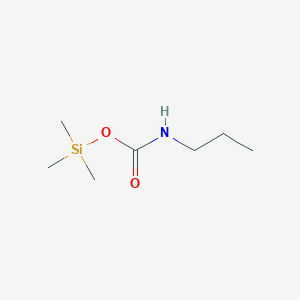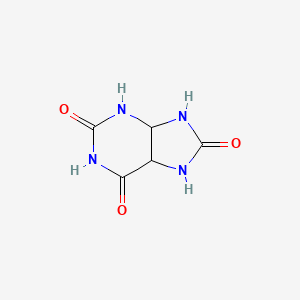
3-Chloro-2-ethoxy-6-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethoxy-6-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 6 are replaced by chlorine, ethoxy, and fluorine groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxy-6-fluoropyridine typically involves the substitution reactions on a pyridine ring. One common method includes the reaction of 3-chloro-2,6-difluoropyridine with sodium ethoxide in ethanol, which results in the substitution of one fluorine atom by an ethoxy group . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxy-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated pyridines.
Scientific Research Applications
3-Chloro-2-ethoxy-6-fluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-6-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-difluoropyridine: Similar structure but with two fluorine atoms instead of one ethoxy group.
2-Chloro-3-fluoropyridine: Similar structure but with different positions of chlorine and fluorine atoms.
3-Ethoxy-2,6-difluoropyridine: Similar structure but with two fluorine atoms and one ethoxy group.
Uniqueness
3-Chloro-2-ethoxy-6-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications .
Properties
CAS No. |
858675-65-7 |
|---|---|
Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
3-chloro-2-ethoxy-6-fluoropyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-7-5(8)3-4-6(9)10-7/h3-4H,2H2,1H3 |
InChI Key |
JTKBICYGEFBLES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)


![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)





![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
